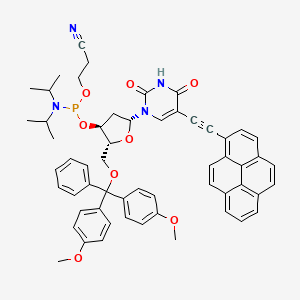

Pyrene phosphoramidite dU

Beschreibung

Eigenschaften

Molekularformel |

C57H55N4O8P |

|---|---|

Molekulargewicht |

955.0 g/mol |

IUPAC-Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C57H55N4O8P/c1-37(2)61(38(3)4)70(67-33-11-32-58)69-50-34-52(60-35-43(55(62)59-56(60)63)21-17-39-16-18-42-20-19-40-12-10-13-41-22-31-49(39)54(42)53(40)41)68-51(50)36-66-57(44-14-8-7-9-15-44,45-23-27-47(64-5)28-24-45)46-25-29-48(65-6)30-26-46/h7-10,12-16,18-20,22-31,35,37-38,50-52H,11,33-34,36H2,1-6H3,(H,59,62,63)/t50-,51+,52+,70?/m0/s1 |

InChI-Schlüssel |

UPMNDVODTLNHCL-UTNLAKSGSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Pyrene phosphoramidite dU |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Pyrene-Labeled Oligonucleotides for Researchers and Drug Development Professionals

Introduction: Pyrene-labeled oligonucleotides are powerful tools in molecular biology, diagnostics, and material science. The unique photophysical properties of pyrene (B120774), including its sensitivity to the local microenvironment and its ability to form excimers, make it an invaluable fluorescent probe for studying nucleic acid structure and interactions. This in-depth technical guide provides a comprehensive overview of the synthesis protocols for preparing pyrene-labeled oligonucleotides, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Strategies

The introduction of a pyrene moiety into an oligonucleotide can be primarily achieved through two strategic approaches:

-

On-Support Synthesis using Pyrene Phosphoramidites: This method involves the direct incorporation of a pyrene-modified nucleoside phosphoramidite (B1245037) during automated solid-phase oligonucleotide synthesis. It is a straightforward and widely used technique that allows for precise positioning of the pyrene label within the oligonucleotide sequence.

-

Post-Synthetic Labeling: This strategy entails the synthesis of an oligonucleotide bearing a reactive functional group, which is subsequently conjugated to a pyrene derivative after the oligonucleotide has been assembled and cleaved from the solid support. This approach offers flexibility in the choice of pyrene labels and attachment chemistries.

On-Support Synthesis Protocol using Pyrene Phosphoramidites

The on-support synthesis of pyrene-labeled oligonucleotides follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. A key component for this method is the pyrene-functionalized phosphoramidite, such as the commercially available pyrene-dU phosphoramidite.

Experimental Workflow: On-Support Synthesis

Illuminating the Double Helix: A Technical Guide to the Photophysical Properties of Pyrene-Labeled DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of life is encoded in the double helix of DNA. Understanding its structure, function, and interactions is paramount in numerous scientific disciplines, from fundamental research to the development of novel therapeutics. Fluorescent probes have emerged as indispensable tools for elucidating these molecular intricacies, and among them, pyrene (B120774) stands out for its unique photophysical properties. When incorporated into DNA, pyrene acts as a sensitive reporter of its local environment, providing invaluable insights into DNA structure, hybridization, and interactions with other molecules. This technical guide provides an in-depth exploration of the photophysical properties of pyrene-labeled DNA, offering detailed experimental protocols and a comprehensive summary of quantitative data to empower researchers in their scientific endeavors.

Core Photophysical Principles

The utility of pyrene as a DNA probe stems from its sensitivity to the surrounding environment, which manifests in changes to its fluorescence emission spectrum, quantum yield, and lifetime. Two key phenomena govern the photophysics of pyrene-labeled DNA: monomer/excimer fluorescence and fluorescence quenching .

Pyrene Monomer and Excimer Emission: A single pyrene molecule, upon excitation, emits a characteristic structured fluorescence spectrum in the ultraviolet-visible region, referred to as monomer emission . However, when two pyrene molecules are in close proximity (approximately 3-4 Å), an excited-state dimer, or excimer , can form. This excimer exhibits a distinct, broad, and red-shifted fluorescence emission, typically around 480-500 nm.[1][2] This property is exquisitely sensitive to the distance and orientation between pyrene moieties, making it a powerful tool for probing DNA hybridization and conformational changes.[3][4]

Fluorescence Quenching: The fluorescence of pyrene can be diminished, or "quenched," by various mechanisms. In the context of DNA, the nucleobases themselves can act as quenchers. The efficiency of quenching is dependent on the specific nucleobase, with guanine (B1146940) and thymine (B56734) often being effective quenchers.[5][6] This quenching can occur through processes like photoinduced electron transfer.[1][7] The degree of quenching provides information about the proximity and interaction of the pyrene label with the DNA bases.[6][7]

Quantitative Photophysical Data

The following tables summarize key quantitative data for pyrene incorporated into DNA, providing a valuable resource for experimental design and data interpretation.

Table 1: Fluorescence Properties of Pyrene Monomer and Excimer in DNA Conjugates

| Parameter | Pyrene Monomer | Pyrene Excimer | Reference(s) |

| Emission Maximum (λem) | ~375-400 nm | ~480-500 nm | [1][4] |

| Fluorescence Lifetime (τ) | 20 - 40 ns (in DNA) | > 40 ns | [1][3][8] |

| Fluorescence Quantum Yield (ΦF) | Variable (0.1 - 0.5) | Generally lower than monomer | [9][10] |

Table 2: Quenching of Pyrene Fluorescence by Nucleobases

| Quencher | Quenching Efficiency | Quenching Mechanism | Reference(s) |

| Guanine (G) | High | Photoinduced Electron Transfer | [5][6] |

| Thymine (T) | Moderate to High | Photoinduced Electron Transfer | [5][6] |

| Adenine (A) | Low | - | [5] |

| Cytosine (C) | Low to Moderate | Photoinduced Electron Transfer | [6] |

Table 3: Thermodynamic Data from DNA Melting Studies with Pyrene Modifications

| Modification | ΔTm (°C) per modification | Thermodynamic Effect | Reference(s) |

| Intercalating Pyrene | +2 to +5 | Stabilization | [11][12] |

| Groove-Binding Pyrene | Variable (-2 to +3) | Context-dependent | [11][12] |

| Pyrene as a base surrogate | Variable (-5 to 0) | Destabilization | [11] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments involving pyrene-labeled DNA.

Synthesis of Pyrene-Labeled Oligonucleotides via Phosphoramidite (B1245037) Method

The phosphoramidite method is the standard for automated solid-phase DNA synthesis and can be readily adapted for incorporating pyrene modifications.[13][14][15][16][17]

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

Pyrene-functionalized phosphoramidite (commercially available or synthesized)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

HPLC system for purification

Procedure:

-

Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the position for pyrene incorporation.

-

Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Activation of the incoming phosphoramidite (standard or pyrene-modified) and its coupling to the 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove all remaining protecting groups using concentrated ammonium hydroxide.

-

Purification: Purify the crude pyrene-labeled oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and UV-Vis spectroscopy.

Steady-State and Time-Resolved Fluorescence Spectroscopy

These techniques are fundamental for characterizing the photophysical properties of pyrene-labeled DNA.[1][18][19][20]

Materials:

-

Fluorometer with temperature control

-

Time-correlated single-photon counting (TCSPC) system

-

Quartz cuvettes

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Pyrene-labeled DNA sample

-

Unlabeled complementary and non-complementary DNA strands

Procedure for Steady-State Fluorescence:

-

Sample Preparation: Prepare solutions of the pyrene-labeled DNA and any interacting partners in the desired buffer.

-

Instrument Setup: Set the excitation wavelength (typically ~345 nm for pyrene) and the emission wavelength range (e.g., 360-600 nm).

-

Data Acquisition: Record the fluorescence emission spectrum of the pyrene-labeled DNA alone and in the presence of complementary or non-complementary DNA strands.

-

Analysis: Analyze the changes in fluorescence intensity, peak position, and the ratio of excimer to monomer emission.

Procedure for Time-Resolved Fluorescence:

-

Sample Preparation: Prepare samples as for steady-state measurements.

-

Instrument Setup: Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength suitable for pyrene excitation.

-

Data Acquisition: Collect the fluorescence decay profile using the TCSPC system.

-

Analysis: Fit the decay curve to a multi-exponential function to determine the fluorescence lifetime(s) of the pyrene monomer and/or excimer.

UV-Vis Thermal Denaturation Studies (Melting Curves)

Thermal denaturation is used to determine the melting temperature (Tm) of DNA duplexes, providing insights into their stability.[21][22][23][24][25][26][27][28]

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Buffer solution

-

Pyrene-labeled DNA and its complementary strand

Procedure:

-

Sample Preparation: Prepare a solution containing the pyrene-labeled DNA and its complementary strand in the desired buffer.

-

Instrument Setup: Set the spectrophotometer to monitor the absorbance at 260 nm (for DNA) or at a wavelength corresponding to a pyrene absorption band.

-

Data Acquisition: Slowly increase the temperature of the sample (e.g., 1 °C/minute) and record the absorbance at each temperature point.

-

Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which 50% of the DNA is denatured, determined from the midpoint of the melting transition. The change in Tm (ΔTm) upon pyrene incorporation provides information on its effect on duplex stability.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of DNA and can reveal conformational changes induced by pyrene modification.[29][30][31]

Materials:

-

CD spectropolarimeter with a temperature controller

-

Quartz cuvettes with a short path length (e.g., 1 mm)

-

Buffer solution

-

Pyrene-labeled DNA and its complementary strand

Procedure:

-

Sample Preparation: Prepare concentrated solutions of the DNA samples in a low-salt buffer to minimize absorbance.

-

Instrument Setup: Set the wavelength range (typically 200-350 nm for DNA).

-

Data Acquisition: Record the CD spectrum of the buffer, the single-stranded pyrene-labeled DNA, and the duplex.

-

Analysis: Subtract the buffer spectrum from the sample spectra. Analyze the changes in the CD signal, particularly in the regions characteristic of B-form DNA (~275 nm positive peak, ~245 nm negative peak), to assess structural perturbations caused by the pyrene label.

Signaling Pathways and Experimental Workflows

The unique photophysical properties of pyrene can be harnessed to design sophisticated signaling mechanisms for various applications.

DNA Hybridization Detection

The formation of a pyrene excimer upon the hybridization of two pyrene-labeled probes to a target DNA sequence is a common and effective signaling strategy.

Caption: Pyrene excimer formation upon DNA hybridization.

Single Nucleotide Polymorphism (SNP) Detection

The sensitivity of pyrene's environment allows for the detection of single nucleotide mismatches, which can disrupt the optimal stacking required for excimer formation or alter the quenching efficiency.

Caption: SNP detection using pyrene excimer fluorescence.

Experimental Workflow for Synthesis and Analysis

A typical workflow for working with pyrene-labeled DNA involves synthesis, purification, and a suite of photophysical characterization techniques.

Caption: Workflow for pyrene-DNA synthesis and analysis.

Conclusion

The incorporation of pyrene into DNA provides a versatile and powerful platform for investigating the intricacies of the double helix. Its unique photophysical properties, particularly the switch between monomer and excimer emission and its sensitivity to quenching, offer a window into the molecular world of DNA hybridization, structure, and interactions. By providing a comprehensive overview of the quantitative data, detailed experimental protocols, and illustrative workflows, this technical guide aims to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively utilize pyrene-labeled DNA in their pursuit of scientific discovery and innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrene-modified unlocked nucleic acids: synthesis, thermodynamic studies, and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 14. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 16. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 17. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 18. Steady-state and time-resolved investigations on pyrene-based chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. Steady-state and time-resolved fluorescence studies indicate an unusual conformation of 2-aminopurine within ATAT and TATA duplex DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. experts.umn.edu [experts.umn.edu]

- 22. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High-throughput DNA melt measurements enable improved models of DNA folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. agilent.com [agilent.com]

- 29. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 30. Pyrrolocytosine–pyrene conjugates as fluorescent and CD probes for the fine sensing of ds-polynucleotide secondary structure and specific recognition of poly G - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Quenching Mechanisms of Pyrene in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quenching mechanisms of pyrene (B120774) when incorporated into nucleic acids. Pyrene, a polycyclic aromatic hydrocarbon, is a versatile fluorescent probe whose emission is highly sensitive to its local environment. This property has been extensively exploited in the study of nucleic acid structure, dynamics, and interactions. Understanding the principles of pyrene fluorescence and its quenching pathways is crucial for the design and interpretation of a wide range of molecular biology and drug development applications, from DNA/RNA detection to the investigation of protein-nucleic acid interactions.

Core Principles of Pyrene Fluorescence

Pyrene exhibits a structured monomer emission spectrum with distinct vibronic bands. The ratio of the intensities of these bands is sensitive to the polarity of the solvent, making it a useful probe for the hydrophobicity of its environment within a nucleic acid structure.[1] Furthermore, when two pyrene molecules are in close proximity (3-4 Å), they can form an excited-state dimer known as an excimer, which emits a characteristic broad, structureless fluorescence at a longer wavelength (around 480 nm) compared to the monomer emission (around 375-400 nm).[2][3][4] This unique property is a powerful tool for detecting conformational changes that bring two pyrene-labeled moieties together.

Major Fluorescence Quenching Mechanisms

The fluorescence of pyrene attached to nucleic acids can be quenched through several mechanisms, primarily driven by interactions with the nucleobases. This quenching is a key feature in the design of nucleic acid probes, where fluorescence is often "turned off" in a default state and "turned on" upon a specific binding event.[1]

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is a primary mechanism for the quenching of pyrene fluorescence by nucleobases.[1][5] Upon excitation, an electron can be transferred from an electron-rich nucleobase to the excited pyrene (oxidative PET) or from the excited pyrene to an electron-deficient nucleobase (reductive PET).

Guanine (B1146940) is the most potent quencher among the canonical nucleobases due to its low oxidation potential, making it an efficient electron donor to excited pyrene.[1][6] The order of quenching efficiency for nucleobases is generally considered to be Guanine > Cytosine > Thymine > Adenine.[1][7] The efficiency of PET is highly dependent on the distance and orientation between the pyrene and the nucleobase, and thus is sensitive to the structure of the nucleic acid.[5]

Static and Dynamic Quenching

Fluorescence quenching can be categorized as either static or dynamic.

-

Static Quenching: This occurs when pyrene forms a non-fluorescent ground-state complex with a quencher, such as a nucleobase.[6] This pre-formed complex, upon excitation, returns to the ground state without emitting a photon. The formation of these complexes is often driven by hydrophobic and π-stacking interactions between pyrene and the nucleobases.[1][6] Intercalation of pyrene into the DNA duplex is a prominent example of a process that leads to static quenching.[1][8]

-

Dynamic Quenching: This type of quenching arises from collisional encounters between the excited pyrene and a quencher.[6] In the context of nucleic acids, dynamic quenching can occur if the pyrene moiety is on a flexible linker that allows it to collide with nucleobases during its excited-state lifetime.

Both static and dynamic quenching have been observed for pyrene interacting with nucleosides, with guanine being a strong quencher through both mechanisms.[6]

Excimer Formation

While excimer formation leads to a new, red-shifted emission band, it inherently quenches the monomer fluorescence of pyrene. This phenomenon is exploited in "monomer-excimer switching" probes.[9] In such probes, two pyrene molecules are strategically placed. In the "off" state, they are held apart, and only monomer fluorescence is observed. Upon a conformational change, such as hybridization to a target sequence, the two pyrenes are brought into close proximity, leading to the appearance of excimer fluorescence and a decrease in monomer fluorescence.[10][11] This provides a ratiometric signal that is often more robust than simple intensity changes.

Influence of Nucleic Acid Structure and Environment

The efficiency of these quenching mechanisms is intricately linked to the structure of the nucleic acid and the local environment of the pyrene probe.

-

Single-Stranded vs. Double-Stranded: In single-stranded oligonucleotides, the flexible backbone allows for efficient quenching of pyrene fluorescence by adjacent nucleobases through PET and collisional quenching.[1][5] Upon hybridization to a complementary strand, the pyrene can be forced into a less-quenched environment, such as a groove of the duplex, leading to an increase in fluorescence.[1]

-

DNA vs. RNA Duplexes: The structure of the duplex significantly impacts pyrene fluorescence. Pyrene attached to the 2'-position of a uridine (B1682114) in an RNA duplex tends to reside in the major groove and is highly emissive. In contrast, the same modification in a DNA duplex leads to intercalation of the pyrene between base pairs, resulting in significant fluorescence quenching.[5] This difference is attributed to the distinct geometries of A-form (RNA) and B-form (DNA) helices.[1]

-

Intercalation: When pyrene intercalates into a DNA duplex, it experiences strong π-stacking interactions with the adjacent base pairs. This close contact greatly enhances the probability of PET, leading to efficient fluorescence quenching.[1][8]

Quantitative Data on Pyrene Fluorescence Quenching

The following tables summarize key quantitative data from the literature on the fluorescence properties and quenching of pyrene in nucleic acid contexts.

Table 1: Fluorescence Lifetimes of Pyrene in Nucleic Acid Probes

| System | Condition | Monomer Lifetime (ns) | Excimer Lifetime (ns) | Reference |

| Pyrene Binary Probes (Py-BP-R2) | In buffer | ~65 | ~39 | [12] |

| Pyrene Binary Probes (Py-BP-R2) | In neuronal protein extract | Increases with target | - | [12] |

| Multiple-Pyrene Molecular Beacon (MB-2P) | Hybridized to target | - | 39 (87.5% component) | [2] |

| Benzo[a]pyrene (B130552) tetraol (BPT) | Aqueous solution | - | - | [6] |

Table 2: Quenching Constants and Association Constants

| Fluorophore | Quencher | Quenching Mechanism | Rate/Association Constant | Reference |

| Benzo[a]pyrene tetraol (BPT) | 2'-deoxyguanosine (dG) | Dynamic | kDYN = (2.5 ± 0.4) x 109 M-1s-1 | [6] |

| Benzo[a]pyrene tetraol (BPT) | 2'-deoxycytidine (dC) | Dynamic | kDYN ≈ (1.5-3.0) x 109 M-1s-1 | [6] |

| Benzo[a]pyrene tetraol (BPT) | 2'-deoxythymidine (dT) | Dynamic | kDYN ≈ (1.5-3.0) x 109 M-1s-1 | [6] |

| Benzo[a]pyrene tetraol (BPT) | Purine derivatives (dG, dA, dI) | Static (Ground-state complex) | Kassoc ≈ 40-130 M-1 | [6] |

| 1-OHP | p53 DNA | Groove binding/Intercalation | Kb = 1.16 x 106 L·mol-1 | [13] |

| 1-OHP | C-myc DNA | Groove binding/Intercalation | Kb = 4.04 x 105 L·mol-1 | [13] |

Experimental Protocols

Synthesis of Pyrene-Labeled Oligonucleotides

The synthesis of pyrene-functionalized oligonucleotides is typically achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

Key Steps:

-

Synthesis of Pyrene Phosphoramidite: A pyrene moiety is chemically attached to a nucleoside (e.g., deoxyuridine) or a non-nucleosidic scaffold. The hydroxyl group at the 3' or 5' position is then phosphitylated to create the phosphoramidite monomer. Various linkers can be used to connect the pyrene to the nucleoside, influencing its position and flexibility within the nucleic acid.[1][14]

-

Solid-Phase Oligonucleotide Synthesis: The pyrene phosphoramidite is incorporated at the desired position(s) in the oligonucleotide sequence during automated solid-phase synthesis.[15][16]

-

Post-Synthetic Labeling: Alternatively, an oligonucleotide with a reactive group (e.g., an amino or iodo group) can be synthesized first, followed by coupling to an activated pyrene derivative in solution.[15][16]

-

Purification: The final pyrene-labeled oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to remove unlabeled sequences and other impurities.[17][18]

Fluorescence Spectroscopy

Steady-State Fluorescence Measurements:

-

Sample Preparation: Prepare solutions of the pyrene-labeled oligonucleotide in a suitable buffer (e.g., Tris-HCl with NaCl and MgCl2).[17] For hybridization studies, mix the probe with the target nucleic acid at the desired concentrations.

-

Instrumentation: Use a fluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a photomultiplier tube (PMT) detector.[17]

-

Data Acquisition:

Time-Resolved Fluorescence Measurements:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system with a pulsed laser or lamp as the excitation source (e.g., a nitrogen lamp at 337 nm).[2][17]

-

Data Acquisition:

-

Excite the sample at the pyrene absorption maximum.

-

Collect the fluorescence decay at the wavelengths corresponding to the monomer and excimer emission maxima.

-

Acquire an instrument response function (IRF) using a scattering solution.

-

-

Data Analysis: Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetimes of the different pyrene species.[12] Time-gated spectroscopy can be employed to separate the long-lived pyrene fluorescence from short-lived background autofluorescence.[2][12][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key quenching mechanisms and their application in hybridization probes.

Caption: Photoinduced electron transfer (PET) quenching of pyrene by guanine.

Caption: Mechanism of pyrene excimer formation and emission.

Caption: Workflow of a pyrene-based "light-up" hybridization probe.

References

- 1. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence quenching by intercalation of a pyrene group tethered to an N4-modified cytosine in duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescent hybridization probes for nucleic acid detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleic acid hybridization accompanied with excimer formation from two pyrene-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Pyrene binary probes for unambiguous detection of mRNA using time-resolved fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the Interaction Mechanism of Pyrene Derivatives with Human Tumor-Related DNA [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis of pyrene labeled RNA for fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Pyrene-dU Fluorescent Base Oligonucleotide Modification [biosyn.com]

Probing the Nanoscale: A Technical Guide to Pyrene Excimer Formation in Dual-Labeled DNA Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of pyrene (B120774) excimer formation in dual-labeled DNA probes. Pyrene, a polycyclic aromatic hydrocarbon, exhibits unique photophysical properties that make it an exceptional tool for nucleic acid detection and analysis. When two pyrene molecules are brought into close proximity, the excitation of one can lead to the formation of an excited-state dimer, or "excimer," which emits light at a significantly longer wavelength than the individual pyrene monomer. This distinct spectral shift, coupled with a long fluorescence lifetime, provides a highly sensitive and specific signaling mechanism for monitoring DNA hybridization and other molecular interactions. This guide will delve into the core concepts, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes to empower researchers in leveraging this powerful technology.

Fundamental Principles of Pyrene Excimer Formation

Pyrene molecules, when excited by light, typically fluoresce in the ultraviolet-visible region with characteristic vibronic bands. However, if an excited pyrene monomer encounters a ground-state pyrene monomer in close proximity (typically within 3-4 Å), they can form a transient complex known as an excimer.[1][2] This excimer is only stable in the excited state and, upon relaxation to the ground state, emits a broad, structureless fluorescence band at a significantly longer wavelength (around 480 nm) compared to the monomer emission (around 375-400 nm).[3] This large separation between the monomer and excimer emission bands is known as a Stokes shift, which for pyrene excimers is exceptionally large at approximately 130 nm.[1][2]

Another key characteristic of the pyrene excimer is its long fluorescence lifetime, which is on the order of 40 nanoseconds.[1][2] This is substantially longer than the lifetimes of most endogenous fluorophores found in biological samples, a property that can be exploited in time-resolved fluorescence measurements to significantly improve the signal-to-noise ratio by discriminating against background autofluorescence.[1][2]

The formation and emission of the pyrene excimer are highly dependent on the distance and orientation between the two pyrene moieties. This sensitivity to spatial arrangement is the foundational principle behind the use of dual-labeled DNA probes for molecular sensing.

Design and Signaling Mechanism of Dual-Labeled DNA Probes

The most common application of pyrene excimer formation in nucleic acid research involves the use of oligonucleotide probes strategically labeled with two pyrene molecules. The design of these probes ensures that the pyrene moieties are held apart in the unhybridized state, preventing excimer formation. Upon binding to a complementary target sequence, a conformational change occurs, bringing the pyrene molecules into close proximity and enabling the formation of the excimer, which in turn generates a fluorescent signal.

A prominent example of this design is the molecular beacon.[1][2] In its unbound state, the molecular beacon forms a hairpin structure, with a stem region holding a pyrene at one end and a quencher (or another pyrene) at the other, effectively preventing fluorescence. When the loop region of the beacon hybridizes to its target DNA, the stem dissociates, separating the pyrene and quencher and allowing for excimer formation if two pyrenes are present, or simply monomer fluorescence if a single pyrene is used.[1][2]

Another approach utilizes two separate probes, each labeled with a single pyrene molecule, that bind to adjacent sites on the target DNA strand.[4][5] Upon hybridization, the two pyrenes are brought into close enough proximity to form an excimer, providing a ratiometric signal change between the monomer and excimer emission.[6]

Figure 1. Signaling pathway of a dual-pyrene molecular beacon.

Quantitative Data Summary

The following tables summarize key quantitative data for pyrene-labeled DNA probes, providing a basis for experimental design and data interpretation.

| Parameter | Value | Reference(s) |

| Photophysical Properties | ||

| Pyrene Monomer Emission λmax | 375 - 400 nm | [3] |

| Pyrene Excimer Emission λmax | 480 - 500 nm | [3] |

| Stokes Shift (Monomer to Excimer) | ~130 nm | [1][2] |

| Pyrene Excimer Fluorescence Lifetime | ~40 ns | [1][2] |

| Quantum Yield (Excimer in Duplex) | Up to 0.056 | [7] |

Table 1. Photophysical properties of pyrene excimers in DNA probes.

| Probe Design | ΔTm (°C) per modification | Reference(s) |

| Thermodynamic Stability | ||

| Single Pyrene-functionalized Monomer (N2'-amino-DNA) | +3 to +15 | [8] |

| Pyrene Intercalation/Stacking | Can increase Tm | [7] |

Table 2. Effect of pyrene labeling on DNA duplex thermal stability.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and fluorescence analysis of dual-pyrene labeled DNA probes.

Synthesis and Purification of Pyrene-Labeled Oligonucleotides

The introduction of pyrene moieties into oligonucleotides can be achieved through several methods, with the most common being the use of pyrene-containing phosphoramidites during solid-phase synthesis or post-synthesis conjugation.[9][10][11]

Materials:

-

DNA synthesizer

-

Pyrene-labeled phosphoramidite (B1245037) (e.g., 5'-(1-pyrenyl)methyl-2'-deoxyuridine phosphoramidite)

-

Standard DNA synthesis reagents (CPG solid support, activators, capping reagents, oxidizing agents)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

HPLC system with a reverse-phase column (e.g., C18)

-

Purification buffers (e.g., triethylammonium (B8662869) acetate, acetonitrile)

-

Lyophilizer

Protocol:

-

Automated DNA Synthesis: The oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry. The pyrene-labeled phosphoramidite is incorporated at the desired positions (e.g., 5' and/or internal) during the synthesis cycles.

-

Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.

-

Purification: The crude oligonucleotide is purified by reverse-phase HPLC. The pyrene-labeled product will have a significantly longer retention time than the unlabeled failure sequences due to the hydrophobicity of the pyrene groups.

-

Desalting and Lyophilization: The purified oligonucleotide fractions are desalted using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation) and then lyophilized to obtain a dry powder.

-

Quantification: The concentration of the purified probe is determined by measuring its absorbance at 260 nm, correcting for the absorbance of the pyrene moieties at this wavelength.[5]

Fluorescence Spectroscopy and Data Analysis

Steady-state and time-resolved fluorescence spectroscopy are the primary techniques used to characterize pyrene excimer formation.

Materials:

-

Fluorometer with excitation and emission monochromators

-

Time-correlated single-photon counting (TCSPC) system (for time-resolved measurements)

-

Quartz cuvettes

-

Hybridization buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, 5 mM MgCl₂, pH 7.4)[1]

-

Pyrene-labeled DNA probe stock solution

-

Target DNA stock solution

Protocol:

-

Sample Preparation: Prepare solutions of the pyrene-labeled probe in the hybridization buffer. For hybridization assays, add the target DNA at the desired concentration. Allow the samples to equilibrate.

-

Steady-State Fluorescence Measurement:

-

Time-Resolved Fluorescence Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode) at a suitable wavelength.

-

Collect the fluorescence decay at the monomer and excimer emission wavelengths.

-

Analyze the decay curves to determine the fluorescence lifetimes.

-

-

Data Analysis:

-

For hybridization assays, plot the ratio of excimer to monomer fluorescence intensity (IE/IM) as a function of target concentration.

-

Determine the limit of detection and the dynamic range of the assay.

-

For thermodynamic studies, perform melting curve analysis by monitoring the fluorescence intensity as a function of temperature.

-

Figure 2. Experimental workflow for pyrene excimer fluorescence assay.

Applications in Research and Drug Development

The unique properties of pyrene excimer-forming DNA probes have led to their application in a variety of research and diagnostic areas:

-

Nucleic Acid Quantification: The ratiometric and "light-up" nature of the signal allows for the sensitive and specific detection of DNA and RNA targets in solution.[1][2]

-

Single Nucleotide Polymorphism (SNP) Detection: The high sensitivity of excimer formation to the local DNA structure enables the discrimination of single-base mismatches.[4]

-

Real-time PCR: Dual-labeled probes can be designed to report on the progress of DNA amplification in real-time.[12]

-

In Vitro and In Vivo Imaging: The long fluorescence lifetime of the excimer is advantageous for time-gated imaging, which can reduce background autofluorescence in complex biological samples like cell lysates or even living cells.[1][2]

-

Studying DNA-Protein Interactions: Changes in DNA conformation upon protein binding can be monitored by observing alterations in pyrene excimer fluorescence.[13]

-

Drug Screening: High-throughput screening assays can be developed to identify compounds that modulate DNA structure or DNA-protein interactions.

The versatility and robustness of pyrene excimer-based DNA probes make them a valuable addition to the molecular biologist's and drug developer's toolkit, enabling a wide range of applications that require sensitive and specific detection of nucleic acids and their interactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probing DNA sequences in solution with a monomer-excimer fluorescence color change - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Fluorescence ratiometric DNA detection by peptide nucleic acid-pyrene binary probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrene labeled RNA for fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Dual Labeled Probes [sigmaaldrich.com]

- 13. Pyrene excimer nucleic acid probes for biomolecule signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Lifetime of Pyrene dU Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the photophysical properties of pyrene-modified deoxyuridine (Pyrene dU) probes, with a specific focus on their fluorescence lifetime. Pyrene (B120774) is a unique polycyclic aromatic hydrocarbon whose fluorescence characteristics are exquisitely sensitive to its local microenvironment. When incorporated into oligonucleotides, it serves as a powerful spectroscopic tool for probing DNA and RNA structure, dynamics, and interactions. This sensitivity is particularly evident in its fluorescence lifetime, making time-resolved fluorescence spectroscopy an essential technique for leveraging these probes in diagnostics, molecular biology, and drug development.

Core Principles: Monomer vs. Excimer Emission

The utility of pyrene as a fluorescent probe is rooted in its ability to exist in two primary excited states: the monomer and the excimer.

-

Monomer Emission: An isolated, excited pyrene molecule (Py*) emits a characteristic structured fluorescence spectrum with sharp vibronic bands in the UV-blue region (~375-400 nm). The fluorescence lifetime of the monomer is typically long but is significantly quenched when attached to an oligonucleotide due to interactions with nucleobases.[1]

-

Excimer Emission: When an excited-state pyrene molecule (Py) comes into close, parallel-stacked proximity with a ground-state pyrene molecule (Py), they can form an excited-state dimer, or "excimer" ((PyPy)).[2] This excimer state is lower in energy and results in a distinct, broad, and structureless emission band that is significantly red-shifted into the blue-green region (~470-500 nm).[2][3]

A key feature of the pyrene excimer is its exceptionally long fluorescence lifetime, often in the range of 40 ns or more, which is substantially longer than most endogenous fluorophores and many common fluorescent labels.[4] This long lifetime is a major advantage for time-resolved measurement techniques, as it allows for effective discrimination against short-lived background fluorescence and scattered light, thereby enhancing signal-to-noise ratios.[4] The formation and quenching of this excimer are highly dependent on the conformation and dynamics of the DNA or RNA strand to which the pyrene probes are attached.

Photophysical Signaling Pathway

The following diagram illustrates the fundamental photophysical processes of a pyrene probe upon excitation.

Quantitative Fluorescence Lifetime Data

The fluorescence decay of pyrene-labeled oligonucleotides is often complex and best described by multi-exponential models. This complexity arises from the heterogeneous microenvironments the pyrene moiety can experience, including interactions with different nucleobases, solvent exposure, and the formation of various ground-state or excited-state complexes. The tables below summarize representative fluorescence lifetime data for pyrene probes under various conditions.

Note: Fluorescence decays are often fitted to a sum of exponentials, I(t) = Σαᵢexp(-t/τᵢ), where τᵢ is the decay time and αᵢ is the amplitude of the i-th component. The average lifetime is often amplitude-weighted.

Table 1: Fluorescence Lifetimes of Pyrene-Labeled Oligonucleotides

| Probe Type & Condition | Emission | Lifetime Component(s) (τ) | Notes |

| Single Pyrene-16mer ssDNA[1] | Monomer | Major components < 1 ns | Rapid quenching due to interaction between the pyrene fluorophore and DNA bases.[1] |

| Dual Pyrene-labeled i-motif forming oligo (Py-RET21A)[5] | Monomer | Average lifetime ~40 ns | The specific i-motif structure influences the pyrene's environment and lifetime.[5] |

| Dual Pyrene-labeled DNA (dsDNA)[6] | Excimer | Significantly longer than monomer | Excimer formation in a double-stranded context leads to a long-lived excited state.[6] |

| Pyrene Butyric Acid (PBA) in Water[7] | Monomer | > 100 ns | Lifetime of the free pyrene derivative in an aqueous environment without quenching from nucleobases.[7] |

Table 2: Factors Influencing Pyrene dU Fluorescence Lifetime

| Factor | Effect on Lifetime | Mechanism |

| Hybridization | Variable | Formation of duplexes or G-quadruplexes alters the local structure, affecting pyrene-pyrene and pyrene-base interactions, which can either increase or decrease lifetime depending on the resulting conformation.[2][4] |

| Nucleobase Identity | Quenching (Lifetime Decrease) | Electron transfer between the excited pyrene and adjacent nucleobases (G, C, T) provides a non-radiative decay pathway, shortening the lifetime. Adenine generally shows the least quenching effect.[1][5] |

| pH | Variable | For pH-sensitive structures like i-motifs, changes in pH induce conformational transitions that bring pyrene moieties closer (excimer formation) or move them apart, altering the fluorescence decay kinetics.[5] |

| Solvent/Matrix | Variable | The polarity and viscosity of the surrounding medium can affect the rates of both radiative and non-radiative decay pathways.[8] |

Experimental Protocols

The gold standard for measuring nanosecond-scale fluorescence lifetimes is Time-Correlated Single Photon Counting (TCSPC). This technique offers high sensitivity and temporal resolution, making it ideal for studying pyrene dU probes.

Protocol: Fluorescence Lifetime Measurement by TCSPC

-

Probe Synthesis and Preparation:

-

Oligonucleotides incorporating Pyrene dU are synthesized using standard phosphoramidite (B1245037) chemistry. Pyrene dU phosphoramidite is commercially available and can be incorporated at any desired position (5', 3', or internal) within the sequence.[9][10][11]

-

Synthesized oligonucleotides are purified, typically by HPLC, to ensure sample homogeneity.

-

Quantify the oligonucleotide concentration using UV-Vis spectrophotometry (e.g., NanoDrop). Note that the pyrene modification will contribute to absorbance, so specific extinction coefficients should be used.[12]

-

Prepare the final sample by dissolving the probe in the desired buffer (e.g., phosphate-buffered saline, tris-acetate). For hybridization studies, mix the probe with the target DNA/RNA sequence and anneal by heating and slow cooling.

-

-

TCSPC System Setup:

-

Excitation Source: A pulsed light source with a high repetition rate (MHz range) is required. A picosecond pulsed diode laser or LED at an appropriate wavelength to excite pyrene (typically ~330-350 nm) is commonly used.[5][13]

-

Sample Chamber: The sample is placed in a quartz cuvette within a temperature-controlled fluorometer.

-

Emission Optics: Use a monochromator or bandpass filter to selectively collect either the monomer (~390 nm) or excimer (~480 nm) emission.[5] Set emission polarizers at the magic angle (54.7°) relative to the excitation polarization to eliminate rotational artifacts.

-

Detector: A high-speed, sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used.

-

-

Data Acquisition:

-

The TCSPC electronics measure the time delay between the excitation pulse ("start") and the arrival of the first detected emission photon ("stop").[14]

-

This process is repeated for millions of events, building a histogram of photon arrival times versus delay time. This histogram represents the fluorescence decay profile of the sample.

-

Acquire an Instrument Response Function (IRF) by using a scattering solution (e.g., ludox or a non-fluorescent buffer) in place of the sample. The IRF represents the temporal profile of the excitation pulse as measured by the system and is crucial for accurate data analysis.[6]

-

-

Data Analysis:

-

The measured fluorescence decay histogram is deconvoluted from the IRF using specialized software.

-

The decay data is fitted to a multi-exponential decay model: I(t) = Σ αᵢexp(-t/τᵢ). The software performs an iterative reconvolution of this model with the IRF and compares it to the experimental data until a best fit (minimized χ²) is achieved.

-

The output of the analysis provides the lifetime components (τ₁, τ₂, ...) and their corresponding pre-exponential factors (amplitudes α₁, α₂, ...), which reflect the contribution of each component to the total decay.

-

Experimental Workflow Diagram

The following diagram outlines the complete workflow for a typical experiment involving the analysis of Pyrene dU probe fluorescence lifetime.

References

- 1. Dynamics of the fluorescence properties of pyrene residues appended to oligonucleotide hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5′-bis-pyrenylated oligonucleotides displaying excimer fluorescence provide sensitive probes of RNA sequence and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Steady-State Fluorescence and Lifetime Emission Study of pH-Sensitive Probes Based on i-motif Forming Oligonucleotides Single and Double Labeled with Pyrene | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Pyrene phosphoramidite dU (A270252) | Antibodies.com [antibodies.com]

- 10. glenresearch.com [glenresearch.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. idtdna.com [idtdna.com]

- 13. scispace.com [scispace.com]

- 14. Development of fluorescence oligonucleotide probes based on cytosine- and guanine-rich sequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield of Pyrene Phosphoramidite dU in Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantum yield of pyrene (B120774) phosphoramidite (B1245037) dU incorporated into oligonucleotides. It is designed to be a valuable resource for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutics who utilize pyrene-modified nucleic acids. This document details the photophysical properties of this important fluorescent probe, outlines experimental protocols for its use, and presents available quantitative data in a clear, comparative format.

Introduction to Pyrene Phosphoramidite dU

Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties, including a long fluorescence lifetime and sensitivity to its local microenvironment. When incorporated into oligonucleotides, typically as 5-(1-pyrenylethynyl)-2'-deoxyuridine (pyrene-dU), it serves as a powerful fluorescent probe. The pyrene moiety can intercalate into the DNA duplex or reside in one of the grooves, and its fluorescence characteristics are highly dependent on these interactions. A key parameter for any fluorescent probe is its quantum yield (Φ), which quantifies the efficiency of the fluorescence process. A high quantum yield is often desirable for sensitive detection.

The fluorescence of pyrene-dU in oligonucleotides is particularly interesting due to its potential for excimer formation. An excimer is an "excited-state dimer" that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity. This results in a characteristic broad, red-shifted emission spectrum, which can be exploited for applications such as monitoring DNA hybridization and detecting single nucleotide polymorphisms (SNPs).

Quantitative Data on Quantum Yield

The quantum yield of pyrene-dU in oligonucleotides is not a fixed value but is highly sensitive to its immediate surroundings, including the adjacent nucleobases, the overall sequence context, and whether the oligonucleotide is in a single-stranded or double-stranded conformation. This sensitivity, while making it a versatile probe, also means that quantum yield values can vary significantly.

| Oligonucleotide Sequence/Modification | Condition | Quantum Yield (Φ) | Reference |

| 2'-N-(pyren-1-yl)carbonyl-azetidine thymidine (B127349) in ODNs | DNA/RNA duplexes | 0.13 - 0.89 | Modulation of pyrene fluorescence in DNA probes depends upon the nature of the conformationally restricted nucleotide. J. Org. Chem.2008 , 73(10), 3829–3840.[1] |

| 2'-N-(pyren-1-yl)carbonyl-aza-ENA thymidine in ODNs | DNA duplex | 0.16 - 0.47 | Modulation of pyrene fluorescence in DNA probes depends upon the nature of the conformationally restricted nucleotide. J. Org. Chem.2008 , 73(10), 3829–3840.[1] |

| 2'-N-(pyren-1-yl)carbonyl-aza-ENA thymidine in ODNs | RNA duplex | 0.17 - 0.22 | Modulation of pyrene fluorescence in DNA probes depends upon the nature of the conformationally restricted nucleotide. J. Org. Chem.2008 , 73(10), 3829–3840.[1] |

| Pyrenedicarboxamide (Py-DCA) in single-stranded oligonucleotide | Single-stranded | >40-fold quenching | Photophysical characterization of oligopyrene modules for DNA-based nanosystems. Photochem. Photobiol. Sci.2009 , 8, 1448-1454.[2] |

| Multiple (n=6) neighboring pyrenes in an oligonucleotide | Stacked conformation | up to 0.25 | Photophysical characterization of oligopyrene modules for DNA-based nanosystems. Photochem. Photobiol. Sci.2009 , 8, 1448-1454.[2] |

| Pentacyclic adenine (B156593) (pA) analogue in duplex DNA | Duplex DNA | up to 0.22 | Ultrasensitive detection of a responsive fluorescent thymidine analogue in DNA via pulse-shaped two-photon excitation. Chem. Sci., 2018 , 9, 447-452.[3] |

| Thienoguanosine (thG) analogue in duplex DNA | Duplex DNA | ~0.15 | Ultrasensitive detection of a responsive fluorescent thymidine analogue in DNA via pulse-shaped two-photon excitation. Chem. Sci., 2018 , 9, 447-452.[3] |

| ABN, a tricyclic pyrimidine (B1678525) analogue in duplexes | Duplex DNA | 0.5 | Ultrasensitive detection of a responsive fluorescent thymidine analogue in DNA via pulse-shaped two-photon excitation. Chem. Sci., 2018 , 9, 447-452.[3] |

| Tricyclic cytosine analogue (tC) in single-stranded DNA | Single-stranded | 0.17 - 0.24 | Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. Nucleic Acids Res.2003 , 31(12), 3247–3253.[4] |

| Tricyclic cytosine analogue (tC) in double-stranded DNA | Double-stranded | 0.16 - 0.21 | Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. Nucleic Acids Res.2003 , 31(12), 3247–3253.[4] |

Experimental Protocols

Synthesis and Purification of Pyrene-dU Modified Oligonucleotides

The synthesis of oligonucleotides containing pyrene-dU is achieved using standard automated solid-phase phosphoramidite chemistry.[5][6][7]

Materials:

-

Pyrene-dU phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Acetonitrile (B52724) (anhydrous)

-

Automated DNA synthesizer

Protocol:

-

Synthesizer Setup: The pyrene-dU phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port on the DNA synthesizer. Standard phosphoramidites and reagents are also loaded.

-

Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of four steps for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing oligonucleotide chain on the solid support is removed by the deblocking solution.

-

Coupling: The pyrene-dU phosphoramidite (or a standard phosphoramidite) is activated by the activator and coupled to the 5'-hydroxyl group of the detritylated chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.

-

Purification: The crude oligonucleotide solution is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length, pyrene-labeled product from shorter failure sequences and other impurities. The presence of the hydrophobic pyrene moiety facilitates this separation.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a commonly used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[8][9][10]

Materials:

-

Purified pyrene-dU labeled oligonucleotide

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the pyrene-dU oligonucleotide in the desired buffer.

-

Prepare a stock solution of the quantum yield standard in its specified solvent.

-

Prepare a series of dilutions for both the sample and the standard in the same buffer/solvent, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution of the sample and the standard at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for the absorbance measurements. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

-

Quantum Yield Calculation: The quantum yield of the unknown sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of pyrene-dU modified oligonucleotides.

Caption: Workflow for relative quantum yield determination.

Signaling Pathways and Logical Relationships

The fluorescence of pyrene-dU in an oligonucleotide is not a static property but is dynamically influenced by its environment. This relationship can be depicted as a signaling pathway where the local environment dictates the photophysical output.

References

- 1. Modulation of pyrene fluorescence in DNA probes depends upon the nature of the conformationally restricted nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysical characterization of oligopyrene modules for DNA-based nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. leica-microsystems.com [leica-microsystems.com]

Spectroscopic Characteristics of Pyrene dU Modified DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of DNA modified with pyrene-functionalized deoxyuridine (Pyrene dU). It details the underlying principles of its unique photophysical properties, experimental protocols for its synthesis and analysis, and its applications as a sensitive probe in molecular biology and drug development.

Core Principles: The Photophysics of Pyrene (B120774) in the DNA Microenvironment

Pyrene is a polycyclic aromatic hydrocarbon renowned for its distinctive fluorescence properties, which are highly sensitive to its local environment. When incorporated into a DNA strand as a modified deoxyuridine base, typically at the 5-position via an ethynyl (B1212043) linkage, these properties become powerful reporters of DNA structure, dynamics, and interactions.[1][2]

The key spectroscopic phenomena associated with Pyrene dU are its monomer and excimer fluorescence.

-

Monomer Emission: An isolated, excited pyrene molecule emits a characteristic structured fluorescence spectrum with prominent peaks typically observed between 375 nm and 400 nm.[3][4] The intensity and fine structure of this emission are influenced by the polarity of the microenvironment.[5]

-

Excimer Emission: When an excited-state pyrene molecule comes into close proximity (approximately 3-4 Å) with a ground-state pyrene molecule, they can form an excited-state dimer, or "excimer".[2] This excimer decays to the ground state by emitting a broad, unstructured, and significantly red-shifted fluorescence band, typically centered around 480-500 nm.[3][6] The formation of an excimer is a clear indication of the close spatial relationship between two pyrene moieties.[2]

This unique ability to switch between monomer and excimer emission forms the basis of many applications of Pyrene dU in DNA research, including the detection of hybridization, single nucleotide polymorphisms (SNPs), and DNA-protein interactions.[7][8][9]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for Pyrene dU modified DNA, compiled from various studies. These values can vary depending on the specific DNA sequence, buffer conditions, and the nature of the pyrene linkage.

Table 1: Fluorescence Emission Characteristics

| Feature | Wavelength Range (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Notes |

| Monomer Emission | 375 - 415[3][4] | 0.003 - 0.89[3][10] | ~4 - 11 ns[1] | Highly sensitive to local environment and quenching by nucleobases.[7][10] |

| Excimer Emission | 480 - 500[3][6] | 0.17 - 0.20[3][6] | ~40 ns[6][11] | Formation is dependent on the close proximity of two pyrene moieties.[2] |

Table 2: UV/Visible Absorption Characteristics

| Feature | Wavelength Maxima (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |

| Pyrene Moiety | ~350, ~335, ~275, ~240[2][7] | 8,400 (for 5-(1-Pyrenylethynyl)-2'-deoxyuridine)[12] | The absorption spectrum can be red-shifted upon incorporation into the DNA duplex due to electronic coupling with the nucleobase.[1][2] |

| DNA Backbone | ~260 | Varies with sequence | The characteristic absorption of the DNA bases. |

Experimental Protocols

Synthesis and Purification of Pyrene dU Modified Oligonucleotides

The incorporation of Pyrene dU into a DNA oligonucleotide is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[13][14]

Protocol:

-

Phosphoramidite Preparation: 5-(1-pyrenylethynyl)-2'-deoxyuridine is converted to its 3'-phosphoramidite derivative.[15] This reagent is commercially available from several suppliers.

-

Automated DNA Synthesis: The Pyrene dU phosphoramidite is used in the desired coupling cycle during standard solid-phase oligonucleotide synthesis.[14] A longer coupling time (e.g., 6 minutes) may be recommended for this modified base.

-

Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a standard ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine) treatment.

-

Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove failure sequences and other impurities.[12] Ethanol precipitation is then used to desalt the purified oligonucleotide.[16]

UV/Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the concentration and purity of the modified oligonucleotide and to observe changes in the pyrene absorption upon hybridization.

Protocol:

-

Sample Preparation: Dissolve the purified, lyophilized oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Measurement: Record the absorbance spectrum from 220 nm to 450 nm using a spectrophotometer.

-

Concentration Determination: Calculate the oligonucleotide concentration using the molar extinction coefficient at 260 nm, which can be estimated based on the sequence. The contribution of the pyrene moiety to the absorbance at 260 nm should be considered for accurate quantification.

Fluorescence Spectroscopy

Fluorescence spectroscopy is the primary technique for characterizing Pyrene dU modified DNA.

Protocol:

-

Sample Preparation: Prepare samples of the single-stranded and duplex DNA in a fluorescence-compatible buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, 5 mM MgCl2, pH 7.4).[6] Typical oligonucleotide concentrations are in the nanomolar to low micromolar range.

-

Instrumentation: Use a spectrofluorometer with a thermostatted cuvette holder.

-

Monomer and Excimer Emission Spectra: Excite the sample at a wavelength where pyrene absorbs, typically around 340-350 nm. Record the emission spectrum from 360 nm to 600 nm.

-

Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard, such as quinine (B1679958) sulfate.

-

Melting Temperature (Tm) Analysis: Monitor the fluorescence intensity at the monomer or excimer emission maximum as a function of temperature to determine the melting temperature of the duplex.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the helical structure of the DNA and how it is perturbed by the pyrene modification.[17][18]

Protocol:

-

Sample Preparation: Prepare samples in a suitable buffer, typically with low salt concentration to avoid high voltage at the detector.

-

Measurement: Record the CD spectrum from approximately 360 nm to 220 nm.[19]

-

Data Analysis: The CD spectrum of B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.[17] Changes in these bands upon pyrene incorporation or hybridization can indicate alterations in the DNA conformation.[3]

Signaling Pathways and Experimental Workflows

The unique spectroscopic properties of Pyrene dU enable its use in various signaling and detection applications. These can be visualized as logical workflows.

Hybridization Detection via Excimer Formation

This workflow illustrates how the hybridization of two pyrene-labeled probes to a target DNA strand brings the pyrene moieties into close proximity, leading to a detectable excimer signal.

Caption: Hybridization detection workflow using pyrene excimer formation.

Mismatch Detection Workflow

This diagram illustrates how a mismatch in the target DNA sequence can hinder the stable hybridization of a pyrene-labeled probe, resulting in a change in the fluorescence signal (e.g., a decrease in excimer emission or an increase in monomer emission) compared to a perfectly matched sequence.

Caption: Workflow for single nucleotide mismatch detection.

Conclusion

Pyrene dU is a versatile and powerful tool for probing the structure and function of DNA. Its unique spectroscopic properties, particularly the switch between monomer and excimer fluorescence, provide a sensitive and reliable means for detecting hybridization events and discriminating between matched and mismatched DNA sequences. The experimental protocols outlined in this guide provide a starting point for researchers to incorporate this valuable probe into their studies. As our understanding of the nuanced effects of the DNA microenvironment on pyrene photophysics continues to grow, so too will the sophistication and power of its applications in molecular biology, diagnostics, and the development of novel therapeutic agents.

References

- 1. Pyrene-labeled DNA probes for homogeneous detection of complementary DNA sequences: poly(C) model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. Bis-pyrene-labeled oligonucleotides: sequence specificity of excimer and monomer fluorescence changes upon hybridization with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing DNA sequences in solution with a monomer-excimer fluorescence color change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Label-free detection of polynucleotide single-base mismatch via pyrene probe excimer emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of pyrene fluorescence in DNA probes depends upon the nature of the conformationally restricted nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrene-dU Fluorescent Base Oligonucleotide Modification [biosyn.com]

- 13. Synthesis and properties of an oligodeoxynucleotide modified with a pyrene derivative at the 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Introduction to the synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Synthesis and fluorescent properties of 5-(1-pyrenylethynyl)-2'- deoxyuridine-containing oligodeoxynucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 17. researchgate.net [researchgate.net]

- 18. jascoinc.com [jascoinc.com]

- 19. Conformational plasticity of DNA secondary structures: probing the conversion between i-motif and hairpin species by circular dichroism and ultraviole ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00058J [pubs.rsc.org]

An In-depth Technical Guide on the Electronic Coupling of Pyrene to the Deoxyuridine Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic coupling of the fluorescent probe pyrene (B120774) to the deoxyuridine (dU) base. It delves into the synthesis of pyrene-dU conjugates, their photophysical properties within DNA and RNA strands, and the experimental and computational methods used for their characterization. This information is critical for the application of pyrene-labeled nucleosides in molecular biology, diagnostics, and drug development.

Introduction to Pyrene-Deoxyuridine Conjugates

Pyrene is a polycyclic aromatic hydrocarbon widely utilized as a fluorescent probe due to its high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to its local environment. When covalently attached to a deoxyuridine base, pyrene can be incorporated into oligonucleotides to study DNA and RNA structure, dynamics, and interactions. The electronic coupling between pyrene and the nucleobase, as well as with neighboring bases, dictates the photophysical properties of the resulting labeled nucleic acid. This coupling can lead to phenomena such as fluorescence quenching and excimer formation, which can be harnessed for various applications.

Synthesis of Pyrene-Deoxyuridine Conjugates

The synthesis of pyrene-labeled deoxyuridine derivatives is a crucial first step for their incorporation into nucleic acids. Several synthetic strategies have been developed, with the Sonogashira cross-coupling reaction being a prominent method.

Experimental Protocol: Synthesis of Pyrene-Labeled Deoxyuridine Triphosphates via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 2'-deoxyuridine (B118206) triphosphate (dUTP) derivatives possessing pyrene molecules.

-

Starting Materials: 5-Iodo-dUTP and an acetylene-linked pyrene molecule are required.

-

Reaction Conditions: The Sonogashira coupling is typically performed in an aqueous phase.

-

Catalyst: A palladium catalyst is used to facilitate the carbon-carbon bond formation between the 5-position of the uracil (B121893) ring and the terminal alkyne of the pyrene derivative.

-

Purification: The resulting pyrene-labeled dUTP is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized by methods like mass spectrometry and NMR to confirm its structure and purity.[1]

The pyrene-labeled dUTPs can then be incorporated into DNA strands using polymerase chain reaction (PCR).[1][2]

// Nodes Start [label="5-Iodo-dUTP &\nAcetylene-linked Pyrene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Aqueous-phase\nSonogashira Coupling\n(Palladium catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="HPLC Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Mass Spectrometry\n& NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pyrene-labeled\ndUTP (PyU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incorporation [label="Polymerase Chain Reaction\n(PCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_DNA [label="Pyrene-labeled DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Start [label="5-Iodo-dUTP &\nAcetylene-linked Pyrene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Aqueous-phase\nSonogashira Coupling\n(Palladium catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="HPLC Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Mass Spectrometry\n& NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pyrene-labeled\ndUTP (PyU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incorporation [label="Polymerase Chain Reaction\n(PCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_DNA [label="Pyrene-labeled DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Purification; Purification -> Characterization; Characterization -> Final_Product; Final_Product -> Incorporation; Incorporation -> Final_DNA; }

Caption: Workflow for the synthesis and incorporation of pyrene-labeled deoxyuridine.